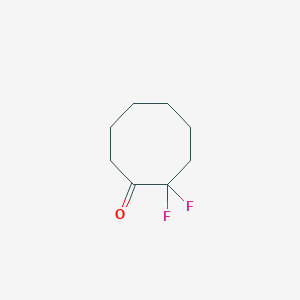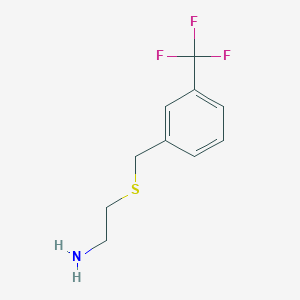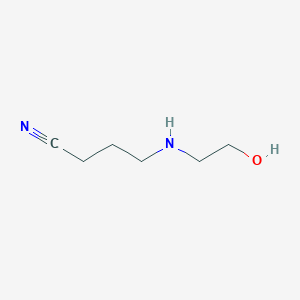
(R)-3-Amino-4,4,4-trifluorobutanoic acid
Vue d'ensemble
Description
®-3-Amino-4,4,4-trifluorobutanoic acid is an organic compound characterized by the presence of an amino group and a trifluoromethyl group attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-4,4,4-trifluorobutanoic acid typically involves the introduction of the trifluoromethyl group into a butanoic acid derivative. One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated butanoic acid, reacts with a trifluoromethylating agent under controlled conditions. The reaction is often catalyzed by a base to facilitate the substitution process.
Industrial Production Methods: Industrial production of ®-3-Amino-4,4,4-trifluorobutanoic acid may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the trifluoromethylation process.
Analyse Des Réactions Chimiques
Types of Reactions: ®-3-Amino-4,4,4-trifluorobutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may produce alcohols.
Applications De Recherche Scientifique
®-3-Amino-4,4,4-trifluorobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of novel materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism by which ®-3-Amino-4,4,4-trifluorobutanoic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can lead to inhibition or modification of enzyme activity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
- ®-3-Amino-4,4,4-trifluorobutyric acid
- ®-3-Amino-4,4,4-trifluoropentanoic acid
- ®-3-Amino-4,4,4-trifluoropropanoic acid
Comparison: ®-3-Amino-4,4,4-trifluorobutanoic acid is unique due to its specific chain length and the position of the trifluoromethyl group. This structural uniqueness imparts distinct chemical properties, such as increased stability and reactivity, compared to its analogs. The presence of the trifluoromethyl group also enhances its potential interactions with biological targets, making it a valuable compound in medicinal chemistry.
Propriétés
IUPAC Name |
(3R)-3-amino-4,4,4-trifluorobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2/c5-4(6,7)2(8)1-3(9)10/h2H,1,8H2,(H,9,10)/t2-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXQOEWWPPJVII-UWTATZPHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(F)(F)F)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key advantages of using the Mannich-type reaction for synthesizing (R)-3-Amino-4,4,4-trifluorobutanoic acid precursors?
A1: Research indicates that the Mannich-type reaction, involving a chiral fluorinated iminium ion, offers superior results compared to the Reformatsky-type reaction when synthesizing this compound precursors. This method demonstrates both higher yields and improved stereoselectivity (diastereomeric ratios up to 96:4). [, ] This enhanced stereoselectivity is particularly valuable for obtaining the desired enantiomer of the target compound.
Q2: What synthetic routes are available for the preparation of this compound?
A2: The synthesis of this compound can be achieved through distinct enantioselective pathways. One approach leverages biomimetic transamination of isopropyl 4,4,4-trifluoro-3-oxobutanoate as a key step. [, ] Alternatively, another method employs enantioselective biomimetic transamination of 4,4,4-Trifluoro-3-oxo-N-[(R)-1-phenylethyl]butanamide to produce the target compound. [, ] These distinct strategies offer flexibility in synthetic design and potentially impact the overall yield and purity of the final product.
Q3: Besides this compound, what other valuable compounds can be synthesized using 2-trifluoromethyl-1,3-oxazolidines as starting materials?
A3: 2-Trifluoromethyl-1,3-oxazolidines serve as versatile building blocks for accessing a range of fluorinated compounds. Researchers have successfully utilized these oxazolidines, particularly those derived from trifluoroacetaldehyde hemiacetal and (R)-phenylglycinol, to prepare various β-trifluoromethyl-β-amino acid derivatives, β-lactams, and β-amino ketones. [, ] Furthermore, these synthetic pathways enable the preparation of novel enantiopure unprotected fluorinated β-amino ketones and their corresponding γ-amino alcohols, highlighting the broader utility of this approach in medicinal chemistry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



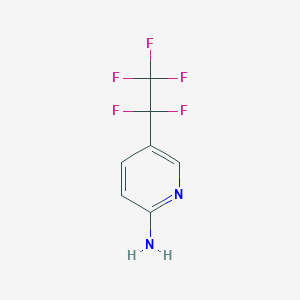
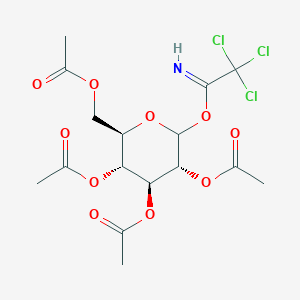

![5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B3039978.png)



